3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid
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Overview
Description
The compound 3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods ensure consistent production quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the keto groups can produce secondary alcohols .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which modulate the activity of these targets .
Comparison with Similar Compounds
Similar Compounds
- (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
- (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Uniqueness
This compound stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical properties and biological activities. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable tool in research and industrial applications .
Properties
CAS No. |
1110-28-7 |
---|---|
Molecular Formula |
C30H42O8 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid |
InChI |
InChI=1S/C30H42O8/c1-6-18(26(34)35)19(7-2)27(36)38-15-24(33)30(37)11-9-21-20-12-16(3)22-13-17(31)8-10-28(22,4)25(20)23(32)14-29(21,30)5/h8,10,13,16,18-21,23,25,32,37H,6-7,9,11-12,14-15H2,1-5H3,(H,34,35)/t16-,18?,19?,20-,21-,23-,25+,28-,29-,30-/m0/s1 |
InChI Key |
PUDQFKIKBYEBIB-QQOHLXGCSA-N |
Isomeric SMILES |
CCC(C(CC)C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)O)C(=O)O |
Canonical SMILES |
CCC(C(CC)C(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)O)C(=O)O |
Origin of Product |
United States |
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